17(R)-Hete

説明

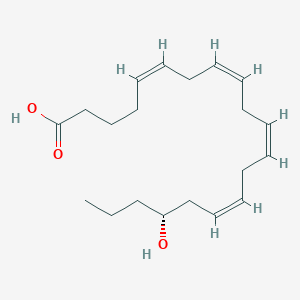

Structure

3D Structure

特性

IUPAC Name |

(5Z,8Z,11Z,14Z,17R)-17-hydroxyicosa-5,8,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPIPPRXLIDJKN-DWUYYRGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core of 17(R)-HETE Biosynthesis: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) from arachidonic acid. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate this important lipid mediator, from its enzymatic origins to its potential signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological and experimental processes.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of bioactive lipid mediators derived from the oxygenation of arachidonic acid. These molecules play crucial roles in a variety of physiological and pathophysiological processes, including inflammation, cell proliferation, and ion transport.[1] Among the various HETE isomers, the ω- and (ω-1) hydroxylated products, such as 16-, 17-, 18-, 19-, and 20-HETE, are primarily synthesized by cytochrome P450 (CYP) enzymes.[2][3] The stereochemistry of these molecules is critical to their biological activity, and the (R)-enantiomers often exhibit distinct effects. This guide focuses specifically on the biosynthesis of 17(R)-HETE, a less-studied but potentially significant eicosanoid.

Biosynthesis of 17(R)-HETE from Arachidonic Acid

The primary pathway for the formation of 17(R)-HETE from arachidonic acid is through the action of cytochrome P450 monooxygenases. These enzymes catalyze the introduction of a hydroxyl group at the 17th carbon of the arachidonic acid backbone.

Key Enzymes Involved

While the specific human CYP450 isoforms responsible for the stereoselective synthesis of 17(R)-HETE are not definitively established in the literature, members of the CYP4F and CYP4A families are the primary candidates due to their known roles in arachidonic acid ω- and (ω-1)-hydroxylation.[4][5]

-

CYP4F Family: CYP4F2 is a prominent human enzyme known to metabolize arachidonic acid to 20-HETE. Its role in producing other ω-1, ω-2, and ω-3 hydroxylated metabolites suggests it is a strong candidate for 17-HETE synthesis.

-

CYP4A Family: CYP4A11 is another key enzyme in arachidonic acid metabolism, primarily forming 20-HETE. Given the catalytic activity of this family towards the terminal end of fatty acids, its involvement in 17-hydroxylation is plausible.

-

CYP1B1: While primarily studied in the context of cancer and cardiac hypertrophy, CYP1B1 has been shown to be induced by 17-HETE and is involved in the metabolism of arachidonic acid to mid-chain HETEs. Its direct role in the initial synthesis of 17-HETE from arachidonic acid is less clear but warrants further investigation.

The biosynthesis is a stereoselective process, and CYP450 enzymes are known to produce predominantly the (R)-enantiomer for some HETEs.

Quantitative Data

Quantitative data on the biosynthesis of 17(R)-HETE is limited. However, kinetic parameters for the ω-hydroxylation of arachidonic acid by the most likely candidate enzymes, CYP4F2 and CYP4A11, provide valuable insights. The following table summarizes the available data for the formation of the related product, 20-HETE.

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/nmol P450) | Source |

| CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7.4 | |

| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.1 |

Note: These kinetic parameters are for the formation of 20-HETE and should be considered as a proxy for the potential activity of these enzymes towards the formation of 17-HETE. Further research is required to determine the specific kinetics for 17(R)-HETE biosynthesis.

Information on the intracellular concentrations of 17(R)-HETE is scarce. The levels of HETEs are generally in the nanomolar range in biological fluids and tissues.

Experimental Protocols

Preparation of Microsomes for In Vitro Cytochrome P450 Assays

This protocol describes the preparation of liver microsomes, a rich source of CYP enzymes, for use in in vitro metabolism studies.

Materials:

-

Fresh or frozen liver tissue

-

Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl)

-

Centrifuge tubes

-

Homogenizer (e.g., Potter-Elvehjem)

-

Ultracentrifuge

Procedure:

-

Mince the liver tissue on ice.

-

Homogenize the tissue in 4 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.

-

Carefully collect the supernatant (S9 fraction) and transfer it to fresh ultracentrifuge tubes.

-

Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol) to a protein concentration of approximately 20-40 mg/mL.

-

Store the microsomal suspension in aliquots at -80°C until use.

In Vitro Cytochrome P450 Enzyme Assay with Arachidonic Acid

This protocol outlines a general procedure for assessing the metabolism of arachidonic acid by CYP enzymes in a microsomal preparation.

Materials:

-

Prepared liver microsomes

-

Arachidonic acid (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Stopping solution (e.g., ice-cold acetonitrile (B52724) or 2N HCl)

-

Internal standard (e.g., deuterated HETE)

Procedure:

-

Pre-warm the incubation buffer and microsomal suspension to 37°C.

-

In a microcentrifuge tube, combine the microsomes (final protein concentration typically 0.1-1 mg/mL), arachidonic acid (at desired concentrations), and the NADPH regenerating system in the incubation buffer.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Add the internal standard.

-

Vortex and centrifuge to pellet the precipitated protein.

-

Collect the supernatant for analysis.

Solid-Phase Extraction (SPE) of HETEs from Biological Samples

This protocol provides a general method for the extraction and purification of HETEs from cell culture media or other biological fluids prior to analysis.

Materials:

-

C18 SPE cartridges

-

Ethyl acetate (B1210297)

-

Water (acidified to pH 3-4 with formic or acetic acid)

-

Nitrogen evaporator

Procedure:

-

Condition the SPE cartridge: Sequentially wash the C18 cartridge with 2 mL of methanol followed by 2 mL of acidified water. Do not allow the cartridge to dry.

-

Load the sample: Load the acidified biological sample onto the conditioned cartridge.

-

Wash the cartridge: Wash the cartridge with 2 mL of acidified water to remove polar impurities, followed by 2 mL of hexane to remove non-polar lipids.

-

Elute the HETEs: Elute the HETEs from the cartridge with 2 mL of ethyl acetate.

-

Dry and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the analytical method (e.g., 100 µL of methanol:water, 50:50 v/v).

Chiral Separation of 17-HETE Enantiomers by HPLC

This protocol describes a general approach for the separation of HETE enantiomers using a chiral stationary phase. Specific conditions will need to be optimized for 17(R)-HETE.

Materials:

-

HPLC system with a UV or mass spectrometric detector

-

Chiral stationary phase column (e.g., Chiralpak AD-RH or Chiralcel OD-RH)

-

Mobile phase solvents (e.g., hexane, isopropanol, ethanol (B145695) for normal phase; acetonitrile, water, buffer for reversed phase)

Procedure:

-

Column Selection: Select a chiral column known to be effective for the separation of fatty acid enantiomers. Polysaccharide-based columns like Chiralpak AD and Chiralcel OD are common choices.

-

Mobile Phase Selection:

-

Normal Phase: A mixture of hexane and an alcohol (isopropanol or ethanol) is typically used. The ratio of the solvents is critical for achieving separation and can be optimized. For acidic compounds like HETEs, the addition of a small amount of an acidic modifier (e.g., 0.1% acetic acid or trifluoroacetic acid) is often necessary to improve peak shape.

-

Reversed Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) is commonly used. The pH of the buffer and the gradient of the organic solvent are key parameters for optimization.

-

-

Analysis: Inject the extracted and reconstituted sample onto the HPLC system. Monitor the elution of the enantiomers using a suitable detector. The retention times will differ for the (R) and (S) enantiomers, allowing for their separation and quantification.

Quantitative Analysis of 17-HETE by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 17-HETE using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reversed-phase column

Procedure:

-

Chromatographic Separation: Separate the HETEs using a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in the negative ion mode.

-

Detection: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: While specific transitions for 17-HETE need to be optimized, the precursor ion will be the deprotonated molecule [M-H]- at m/z 319.2. Product ions are generated by collision-induced dissociation and are specific fragments of the parent molecule. Based on the fragmentation of other HETEs, potential product ions for 17-HETE could be monitored. A deuterated internal standard (e.g., 17-HETE-d8) should be used for accurate quantification, with a corresponding MRM transition.

-

-

Quantification: Create a calibration curve using known concentrations of a 17-HETE standard and a fixed concentration of the internal standard. Quantify the amount of 17-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Activity

The signaling pathways activated by 17(R)-HETE are not as well-characterized as those for other HETEs like 12-HETE and 20-HETE. However, emerging evidence suggests a role for 17-HETE in cardiac pathophysiology.

Cardiac Hypertrophy

Recent studies have implicated 17-HETE enantiomers in the induction of cardiac hypertrophy. This effect appears to be mediated, at least in part, through the induction of CYP1B1. The proposed signaling cascade involves the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) pathway.

While a specific cell surface receptor for 17(R)-HETE has not yet been identified, other HETEs are known to signal through G-protein coupled receptors (GPCRs). For example, 12(S)-HETE interacts with GPR31, and 20-HETE is thought to have its own receptor. It is plausible that 17(R)-HETE also acts through a specific GPCR to initiate its intracellular signaling cascade. Further research is needed to identify this receptor and fully elucidate the downstream signaling events.

Visualizations

Biosynthetic Pathway of 17(R)-HETE

Caption: Biosynthesis of 17(R)-HETE from arachidonic acid by cytochrome P450 enzymes.

Experimental Workflow for Studying 17(R)-HETE Biosynthesis

Caption: Experimental workflow for the in vitro biosynthesis and analysis of 17(R)-HETE.

Putative Signaling Pathway of 17(R)-HETE in Cardiac Myocytes

Caption: A putative signaling pathway for 17(R)-HETE-induced cardiac hypertrophy.

Conclusion

The biosynthesis of 17(R)-HETE from arachidonic acid is a key metabolic process mediated by cytochrome P450 enzymes, with members of the CYP4F and CYP4A families being the most probable catalysts. While specific quantitative data and the complete signaling cascade for 17(R)-HETE are still areas of active research, this guide provides a solid foundation for scientists in the field. The detailed experimental protocols and workflow diagrams offer a practical starting point for investigating the production, analysis, and biological functions of this intriguing lipid mediator. Further studies are essential to fully elucidate the role of 17(R)-HETE in health and disease, which may open new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the In Vitro Mechanism of Action of 17(R)-HETE

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) is a lipid mediator derived from the metabolism of arachidonic acid via the cytochrome P450 (CYP) pathway.[1][2][3] As a member of the hydroxyeicosatetraenoic acid (HETE) family, it belongs to a class of signaling molecules known for their diverse roles in physiological and pathological processes, particularly inflammation. While other HETE isomers, such as 5-HETE and 12-HETE, have been extensively studied, the specific in vitro mechanism of action for 17(R)-HETE remains largely uncharacterized. This technical guide synthesizes the limited available data for 17(R)-HETE, provides context from related HETE compounds, and presents a comprehensive framework of experimental protocols to facilitate future research into its biological function and therapeutic potential. The primary known cellular effect of related HETE molecules is the chemoattraction of inflammatory cells, particularly neutrophils.[4][5] However, the precise signaling cascade initiated by 17(R)-HETE is an area requiring significant investigation.

Biosynthesis of 17(R)-HETE

Unlike other HETE isomers that are predominantly synthesized by lipoxygenase (LOX) enzymes, 17(R)-HETE is a product of arachidonic acid metabolism by cytochrome P450 (CYP) enzymes. These heme-containing monooxygenases are crucial in metabolizing a wide array of endogenous and exogenous compounds. The ω-hydroxylation of arachidonic acid by specific CYP isoforms leads to the formation of various HETE molecules, including 16-HETE, 17-HETE, 18-HETE, 19-HETE, and 20-HETE. The stereospecificity of the reaction, yielding the (R)-enantiomer, is a key characteristic of its enzymatic origin.

Core Mechanism of Action: A Putative Model

Direct experimental evidence elucidating the in vitro mechanism of action for 17(R)-HETE is scarce. However, based on the well-documented signaling of other HETE isomers, a hypothetical mechanism can be proposed, centered on activation of a G protein-coupled receptor (GPCR) on target cells like neutrophils.

It is hypothesized that 17(R)-HETE may act as a chemoattractant for leukocytes, a hallmark of many HETE molecules. This action is likely initiated by binding to a specific, yet unidentified, orphan GPCR on the plasma membrane. This binding event would trigger a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent dissociation of the Gα and Gβγ subunits would initiate downstream signaling cascades. Potential pathways include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then induce the release of intracellular calcium stores, a critical step in cell migration and activation. Concurrently, activation of protein kinase C (PKC) by DAG and pathways like the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2 phosphorylation) could be involved in transducing the signal to the cellular machinery responsible for chemotaxis.

It is important to note that in a study on kidney proximal tubule ATPase activity, 17(S)-HETE showed significant inhibitory effects, while the 17(R)-isomer was found to be inactive, highlighting the critical role of stereochemistry in the biological activity of these molecules. This underscores the necessity for empirical validation of any proposed mechanism for 17(R)-HETE.

Data Presentation

Currently, there is a lack of specific quantitative data for the in vitro activity of 17(R)-HETE. To provide a framework for future studies, the following table summarizes known quantitative parameters for other relevant HETE isomers.

| HETE Isomer | Cell Type | Assay | Parameter | Value | Reference(s) |

| 17(R)-HETE | Data Not Available | ||||

| 17(S)-HETE | Kidney Proximal Tubule | ATPase Activity | Inhibition | ~70% at 2 µM | |

| 5(R)-HETE | Human Neutrophils | Chemotaxis | Potency | More potent than 5(S)-HETE | |

| 5(S)-HETE | Human Neutrophils | Chemotaxis | EC50 | ~1 µg/ml (~3.1 µM) | |

| 12(R)-HETE | Human Lymphocytes | Chemotaxis | Activity Range | 5x10⁻⁷ to 5x10⁻⁵ M | |

| 12(S)-HETE | Human Keratinocytes | Radioligand Binding | K_d_ | 3.84 ± 0.18 nM | |

| 12(S)-HETE | PC3 Cells (transfected) | Radioligand Binding (GPR31) | K_d_ | 4.8 nM |

Experimental Protocols

To elucidate the mechanism of action of 17(R)-HETE, a series of in vitro assays are required. The following protocols provide a detailed methodology for key experiments.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay determines the chemotactic potential of 17(R)-HETE for human neutrophils.

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation. Resuspend purified neutrophils in a suitable buffer (e.g., HBSS without Ca²⁺/Mg²⁺) at a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup: Use a 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils).

-

Chemoattractant Preparation: Prepare serial dilutions of 17(R)-HETE (e.g., from 1 nM to 10 µM) in assay buffer (HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA). Add 30 µL of each dilution to the lower wells of the chamber. Use a known chemoattractant like fMLP (10 nM) as a positive control and buffer alone as a negative control.

-

Cell Loading: Add 50 µL of the neutrophil suspension to the upper chamber of each well.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

Quantification of Migration: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring the activity of an endogenous enzyme like myeloperoxidase.

-

Data Analysis: Plot the number of migrated cells against the concentration of 17(R)-HETE to generate a dose-response curve and determine the EC₅₀ value.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the ability of 17(R)-HETE to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger.

-

Cell Preparation: Use isolated human neutrophils or a relevant cell line. Resuspend cells at 1 x 10⁶ cells/mL in a loading buffer (e.g., HBSS with 1% FBS).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at a final concentration of 2-5 µM. Incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Pellet the cells by gentle centrifugation and wash twice with assay buffer (HBSS with Ca²⁺/Mg²⁺) to remove extracellular dye.

-

Measurement: Resuspend the cells in assay buffer and place them in a fluorometer or a fluorescence plate reader equipped with kinetic reading capabilities.

-

Stimulation: Establish a baseline fluorescence reading for 30-60 seconds. Inject a solution of 17(R)-HETE to achieve the desired final concentration and continue recording the fluorescence signal for several minutes. Use a known agonist (e.g., ATP or fMLP) as a positive control.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca²⁺]i. Quantify the peak fluorescence increase over baseline to determine the response to 17(R)-HETE. Perform dose-response experiments to calculate the EC₅₀.

Protocol 3: GTPγS Binding Assay

This assay determines if 17(R)-HETE activates a GPCR, leading to G protein activation, by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Membrane Preparation: Prepare cell membranes from a cell type suspected to express the target receptor (e.g., neutrophils or a transfected cell line). Homogenize cells in a hypotonic buffer and isolate the membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg of protein), [³⁵S]GTPγS (final concentration ~0.1 nM), and GDP (to reduce basal binding) in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Ligand Addition: Add varying concentrations of 17(R)-HETE. For antagonist testing, pre-incubate with the antagonist before adding the agonist.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free [³⁵S]GTPγS. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the stimulated binding against the concentration of 17(R)-HETE to obtain an EC₅₀ value.

Logical Relationships and Future Directions

The study of 17(R)-HETE's mechanism of action follows a logical progression from identifying its cellular targets to elucidating the molecular signaling events and its ultimate functional consequences.

The current body of knowledge surrounding 17(R)-HETE is limited, presenting a significant opportunity for research. Future studies should focus on:

-

Receptor Deorphanization: Employing screening assays with a panel of orphan GPCRs to identify the specific receptor for 17(R)-HETE.

-

Comprehensive Signaling Analysis: Once a receptor is identified, detailed studies on G protein coupling selectivity, second messenger production (cAMP, IP3), and downstream kinase activation (ERK, Akt, etc.) are crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 17(R)-HETE to understand the structural requirements for its biological activity.

-

Broader Cellular Profiling: Expanding the investigation beyond neutrophils to other immune cells (e.g., lymphocytes, macrophages) and non-immune cells to uncover a wider range of biological functions.

By systematically applying the experimental approaches outlined in this guide, the scientific community can begin to fill the knowledge gaps and fully understand the role of 17(R)-HETE in health and disease, potentially paving the way for novel therapeutic interventions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 17(R)-HETE in Renal Physiology: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the biological functions of hydroxyeicosatetraenoic acids (HETEs) in the kidney, with a special focus on the current understanding and significant knowledge gaps surrounding 17(R)-HETE. While research has extensively detailed the roles of other HETEs, particularly 20-HETE, the specific functions of 17(R)-HETE in renal physiology remain largely uncharacterized. This whitepaper will synthesize the available information on HETE metabolism and action in the kidney to provide a framework for future investigation into this understudied eicosanoid.

Introduction to Eicosanoids in Renal Function

Eicosanoids, a class of signaling lipids derived from the metabolism of arachidonic acid (AA), are critical regulators of a vast array of physiological and pathological processes within the kidney.[1][2] These molecules are not stored pre-formed but are synthesized on demand in response to various stimuli, acting as local hormones. The metabolism of AA occurs via three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][2] Each pathway generates a unique profile of bioactive lipids, including prostaglandins (B1171923), leukotrienes, and HETEs, which collectively modulate renal hemodynamics, tubular transport, and inflammatory responses.[1]

Synthesis of HETEs in the Kidney

The formation of HETEs is a complex process involving multiple enzyme families, each contributing to the diversity of these signaling molecules.

Cytochrome P450 (CYP450) Pathway

The CYP450 pathway is a major route for AA metabolism in the kidney, leading to the production of both HETEs and epoxyeicosatrienoic acids (EETs). Specifically, the ω-hydroxylation of AA by CYP4A and CYP4F subfamilies is responsible for the synthesis of terminal and sub-terminal HETEs. While 20-HETE is the most abundant and well-studied CYP450-derived HETE in the kidney, this pathway also generates other ω-hydroxy metabolites, including 19-HETE, 18-HETE, 17-HETE, and 16-HETE. In humans, CYP4F2 and CYP4A11 are the primary enzymes responsible for 20-HETE synthesis in the proximal tubules. The specific CYP450 isoforms responsible for the synthesis of 17(R)-HETE in the kidney have not been definitively identified.

Lipoxygenase (LOX) Pathway

The LOX pathway is another significant contributor to HETE production. Different LOX enzymes, such as 5-LOX, 12-LOX, and 15-LOX, catalyze the insertion of molecular oxygen into AA at different positions to form hydroperoxyeicosatetraenoic acids (HpETEs), which are subsequently reduced to their corresponding HETEs. For instance, 12-LOX is responsible for the synthesis of 12-HETE. The involvement of the LOX pathway in the specific generation of 17(R)-HETE in renal tissue is not well-documented.

Cyclooxygenase (COX) Pathway

While the primary products of the COX pathway are prostaglandins and thromboxanes, COX enzymes can also exhibit a low level of activity towards the formation of certain HETEs, such as 11-HETE and 15-HETE, from their corresponding hydroperoxy precursors.

Biological Functions of HETEs in Renal Physiology

The physiological roles of HETEs in the kidney are diverse and often isoform-specific. The majority of our understanding is derived from studies on 20-HETE.

Regulation of Renal Hemodynamics

20-HETE is a potent vasoconstrictor of the renal microvasculature, particularly the afferent arterioles. This action contributes to the autoregulation of renal blood flow and the tubuloglomerular feedback mechanism. By constricting the afferent arteriole, 20-HETE can decrease the glomerular filtration rate (GFR). In contrast, some studies suggest that 12-HETE also contributes to renal vasoconstriction. The effects of 17(R)-HETE on renal hemodynamics have not been reported.

Modulation of Tubular Transport

HETEs play a significant role in regulating ion transport along the nephron. 20-HETE has been shown to inhibit the Na+/K+-ATPase in the proximal tubule and the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, thereby promoting natriuresis. 19-HETE is also implicated in the regulation of renal ion transport. The influence of 17(R)-HETE on tubular transport processes is currently unknown.

Role in Renal Inflammation

Several HETEs are considered pro-inflammatory mediators. For instance, 12-HETE has been implicated in the pathogenesis of inflammatory glomerular injury. The production of various HETEs can be upregulated in inflammatory conditions, contributing to the recruitment of immune cells and the exacerbation of renal injury. A potential role for 17(R)-HETE in renal inflammation has not been investigated.

Signaling Mechanisms of HETEs

The signaling mechanisms of HETEs are not fully elucidated and appear to be diverse. Some HETEs are known to act through G-protein coupled receptors (GPCRs). For example, 12(S)-HETE has been shown to bind to GPR31. The receptor for 20-HETE has been a subject of investigation, with some evidence pointing towards a GPCR. The signaling cascades activated by HETEs can involve protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and alterations in intracellular calcium levels. The specific receptors and signaling pathways for 17(R)-HETE in renal cells remain to be identified.

Quantitative Data and Experimental Protocols

Due to the lack of specific research on 17(R)-HETE in the kidney, this section presents data and methodologies for the well-studied 20-HETE as a reference for future investigations.

Quantitative Data for 20-HETE in Renal Physiology

| Parameter | Value | Species/Model | Renal Function | Reference |

| Synthesis Rate | ||||

| Proximal Tubule Homogenates | 65.5 ± 1.1 pmol/mg/min | Rat | 20-HETE formation | |

| Renal Microvessels | 2.7 ± 0.3 nmol/mg/h | Rat | 20-HETE formation | |

| Effects on Renal Hemodynamics | ||||

| Afferent Arteriolar Constriction | Potent vasoconstrictor | Rat | Regulation of RBF | |

| Effects on Tubular Transport | ||||

| Inhibition of Na+/K+-ATPase | - | Proximal Tubule | Natriuresis | |

| Inhibition of Na+-K+-2Cl- | - | Thick Ascending Limb | Natriuresis |

Experimental Protocols for HETE Analysis in Renal Samples

-

Tissue Preparation: Renal cortical or medullary tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.

-

Incubation: Microsomes are incubated with radiolabeled arachidonic acid (e.g., [14C]AA) in the presence of NADPH.

-

Lipid Extraction: The reaction is stopped, and lipids are extracted using organic solvents (e.g., ethyl acetate).

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled 20-HETE is quantified by liquid scintillation counting.

-

Isolated Perfused Kidney: The effect of exogenously applied HETEs on renal vascular resistance and GFR can be assessed in an isolated, perfused kidney preparation.

-

Micropuncture: The diameter of afferent and efferent arterioles can be measured in response to HETEs using in vivo or in vitro micropuncture techniques.

-

Laser-Doppler Flowmetry: Renal blood flow can be continuously monitored in vivo using a laser-Doppler flow probe placed on the kidney surface.

Conclusion and Future Directions

The biological functions of HETEs in renal physiology are complex and multifaceted, with significant implications for the regulation of blood pressure and the pathogenesis of kidney disease. While substantial progress has been made in understanding the roles of 20-HETE, a significant knowledge gap exists concerning the specific functions of 17(R)-HETE in the kidney.

Future research should be directed towards:

-

Identifying the specific enzymatic pathways and isoforms responsible for 17(R)-HETE synthesis in different segments of the nephron and renal vasculature.

-

Characterizing the effects of 17(R)-HETE on renal hemodynamics, including its impact on afferent and efferent arteriolar tone and the glomerular filtration rate.

-

Investigating the role of 17(R)-HETE in modulating tubular transport of ions and water.

-

Elucidating the signaling pathways and receptors through which 17(R)-HETE exerts its effects in renal cells.

-

Exploring the potential involvement of 17(R)-HETE in the pathophysiology of renal diseases such as hypertension, diabetic nephropathy, and acute kidney injury.

A deeper understanding of the biological functions of 17(R)-HETE in the kidney will not only complete our picture of eicosanoid signaling in this vital organ but may also unveil novel therapeutic targets for the treatment of renal and cardiovascular diseases.

References

The Pro-Hypertrophic Role of 17(R)-HETE in Cardiac Cells: A Technical Guide to its Signaling Pathways

For Immediate Release

This technical guide provides an in-depth exploration of the signaling pathways activated by 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) in cardiac cells. Intended for researchers, scientists, and professionals in drug development, this document details the molecular mechanisms, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core signaling cascades.

Executive Summary

17(R)-hydroxyeicosatetraenoic acid, an arachidonic acid metabolite, has been identified as a potent inducer of cardiac hypertrophy.[1] Unlike other eicosanoids that signal through well-defined G-protein coupled receptors, 17(R)-HETE appears to exert its pro-hypertrophic effects through a novel intracellular pathway centered on the enzyme Cytochrome P450 1B1 (CYP1B1). Evidence suggests that 17(R)-HETE functions as an autocrine mediator, both upregulating the expression and allosterically activating CYP1B1.[1] This activation leads to downstream events, including the production of other cardiotoxic metabolites and the engagement of canonical hypertrophic signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, culminating in an increase in cardiomyocyte size and the expression of fetal cardiac genes.[2][3] Understanding this pathway is critical for developing novel therapeutic strategies against pathological cardiac hypertrophy.

Core Signaling Pathway of 17(R)-HETE

The primary signaling axis for 17(R)-HETE in cardiomyocytes does not involve a traditional cell surface receptor. Instead, it follows an intracellular course:

-

Cellular Entry & CYP1B1 Upregulation : 17(R)-HETE enters the cardiomyocyte. It then acts to increase the gene and protein expression of CYP1B1.[1]

-

Allosteric Activation of CYP1B1 : In addition to increasing its expression, 17(R)-HETE directly binds to the CYP1B1 enzyme, functioning as an allosteric activator. This enhances the enzyme's catalytic activity.

-

Metabolite Production & ROS Generation : The activated CYP1B1 enzyme increases the metabolism of arachidonic acid, leading to the formation of various metabolites, including other mid-chain HETEs, which are known to be cardiotoxic. This process is also associated with the generation of Reactive Oxygen Species (ROS).

-

Activation of Hypertrophic Kinase Cascades : The combination of cardiotoxic metabolites and ROS activates downstream pro-hypertrophic signaling kinases. Key among these are the Mitogen-Activated Protein Kinases (MAPKs), particularly p38 MAPK and Extracellular signal-regulated kinases (ERK1/2).

-

Nuclear Translocation & Gene Expression : Activated kinases like ERK1/2 translocate to the nucleus, where they phosphorylate transcription factors. This leads to the re-activation of a fetal gene program characteristic of pathological hypertrophy, including increased expression of Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).

-

Cellular Hypertrophy : The culmination of this signaling cascade is the enlargement of the cardiomyocyte, characterized by an increase in cell surface area and protein synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to 17(R)-HETE treatment and the assessment of cardiac hypertrophy.

Table 1: 17(R)-HETE Concentrations and Effects

| Parameter | Value | Cell/System | Source |

|---|---|---|---|

| Hypertrophy Induction | 20 µM | Human Adult Cardiomyocytes (AC16) |

| CYP1B1 Activation | 10 - 80 nM | Recombinant CYP1B1 / Rat Heart Microsomes | |

Table 2: Hypertrophic Marker Expression (General Agonists)

| Marker | Agonist | Fold Increase (mRNA) | Cell/System | Source |

|---|---|---|---|---|

| β-MHC | Norepinephrine (10 µM) | ~3.9-fold | Neonatal Rat Myocytes | |

| ANP | Endothelin-1 (10 nM) | >2-fold (Protein) | hiPSC-CMs | |

| BNP | Endothelin-1 (10 nM) | >9-fold (Protein) | hiPSC-CMs | |

| BNP | 48h Culture (vs. fresh) | ~5-fold | Adult Mouse Myocytes |

Note: Specific fold-change data for 17(R)-HETE-induced hypertrophic markers were not available in the cited literature abstracts. The data presented are for well-established hypertrophic agonists to provide context.

Key Experimental Protocols

Induction and Measurement of Cardiomyocyte Hypertrophy

This protocol describes the treatment of cultured cardiomyocytes with 17(R)-HETE and the subsequent measurement of cellular hypertrophy by quantifying cell surface area.

A. Cell Culture and Treatment:

-

Cell Line: Human adult ventricular cardiomyocytes (e.g., AC16) are commonly used.

-

Seeding: Plate cells onto appropriate culture plates (e.g., 6-well plates or coverslips) at a suitable density. Allow cells to adhere and grow to ~70-80% confluency.

-

Treatment: Prepare a stock solution of 17(R)-HETE in a suitable solvent (e.g., ethanol). Dilute the stock solution in serum-free culture medium to a final working concentration of 20 µM.

-

Incubation: Replace the existing medium with the 17(R)-HETE-containing medium. Incubate the cells for a period of 24-48 hours at 37°C and 5% CO₂. A vehicle control (medium with solvent) must be run in parallel.

B. Measurement of Cell Surface Area:

-

Fixation: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Staining:

-

Wash the fixed cells three times with PBS.

-

To delineate the cell borders, incubate the cells with a fluorescently-labeled Wheat Germ Agglutinin (WGA) conjugate (e.g., WGA-Alexa Fluor 488) at a concentration of ~10 µg/ml for 15 minutes in the dark.

-

(Optional) A nuclear counterstain like DAPI can be included to identify individual cells.

-

-

Imaging: Wash the cells to remove excess stain and mount coverslips. Acquire images using a fluorescence microscope.

-

Analysis: Use image analysis software (e.g., ImageJ) to manually or automatically trace the outline of at least 100 individual cells per condition. Calculate the average cell surface area. An increase in the average surface area in the 17(R)-HETE-treated group compared to the control indicates cellular hypertrophy.

Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1B1 Activity

The EROD assay is a fluorometric method used to measure the catalytic activity of CYP1A and CYP1B family enzymes. It relies on the O-deethylation of the substrate 7-ethoxyresorufin (B15458) into the highly fluorescent product, resorufin (B1680543).

-

Preparation:

-

Cell Lysates/Microsomes: Prepare heart microsomes or cell lysates from control and 17(R)-HETE-treated cardiomyocytes. Determine the total protein concentration of each sample using a standard protein assay (e.g., Bradford).

-

Reaction Buffer: Prepare a suitable reaction buffer, typically a phosphate (B84403) or Tris-HCl buffer at pH 7.4-8.0.

-

Reagents: Prepare stock solutions of 7-ethoxyresorufin (substrate), resorufin (for standard curve), and NADPH (cofactor).

-

-

Assay Procedure:

-

Standard Curve: Prepare serial dilutions of the resorufin stock solution in the reaction buffer to create a standard curve.

-

Reaction Setup: In a 96-well black microplate, add the reaction buffer, cell lysate/microsomal protein (e.g., 0.1-0.2 mg/mL), and the 7-ethoxyresorufin substrate (final concentration ~1-5 µM).

-

Initiation: Warm the plate to 37°C. Initiate the enzymatic reaction by adding NADPH to each well (final concentration ~0.1-1 mM).

-

-

Measurement:

-

Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.

-

Measure the increase in fluorescence over time (kinetic reading) for 10-30 minutes. Use an excitation wavelength of ~530-570 nm and an emission wavelength of ~580-590 nm.

-

-

Data Analysis:

-

Plot the fluorescence values of the resorufin standards to generate a standard curve.

-

Calculate the rate of resorufin formation (Vmax) from the linear portion of the kinetic read for each sample.

-

Use the standard curve to convert the rate of fluorescence increase into the rate of product formation (e.g., pmol resorufin/min).

-

Normalize the activity to the amount of protein in each well (e.g., pmol/min/mg protein). An increase in this value indicates higher CYP1B1 activity.

-

Western Blot for Hypertrophic Markers

This protocol provides a general workflow for quantifying the protein expression of hypertrophic markers such as ANP, BNP, β-MHC, and phosphorylated kinases (p-ERK, p-p38).

-

Protein Extraction:

-

Lyse control and 17(R)-HETE-treated cardiomyocytes using RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ANP, anti-p-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane thoroughly with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

-

Quantify the band intensity using densitometry software. Normalize the intensity of the target protein to a loading control protein (e.g., GAPDH, β-tubulin) to ensure equal protein loading. An increased normalized band intensity indicates higher protein expression.

-

References

17(R)-HETE: An In-depth Technical Guide on its Emerging Role in Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) is a cytochrome P450 (CYP450)-derived metabolite of arachidonic acid.[1][2] While historically considered the "inactive" enantiomer in comparison to its 17(S) counterpart, emerging research into the broader family of hydroxyeicosatetraenoic acids (HETEs) and specialized pro-resolving mediators (SPMs) suggests a more nuanced role for stereospecific lipid mediators in the complex regulation of inflammation. This technical guide synthesizes the current, albeit limited, knowledge of 17(R)-HETE, placing it within the broader context of HETE biology in inflammation. We will explore its biosynthesis, potential signaling pathways, and the critical need for further research to elucidate its specific functions. This document also provides detailed experimental protocols and data presentation formats to guide future investigations into this intriguing molecule.

Introduction to 17(R)-HETE

17(R)-HETE, with the full chemical name 17(R)-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, is one of the many oxygenated metabolites of arachidonic acid.[1] Its biosynthesis is primarily attributed to the activity of cytochrome P450 enzymes, which can hydroxylate arachidonic acid at various positions.[2] Unlike metabolites generated through lipoxygenase (LOX) or cyclooxygenase (COX) pathways, which often exhibit high stereospecificity, CYP450-mediated reactions can produce a mixture of R and S enantiomers.[2]

Historically, the biological significance of many HETEs was overlooked, with research focusing on prostaglandins (B1171923) and leukotrienes. However, the discovery of their roles as signaling molecules in their own right, and as precursors to other bioactive lipids, has brought them to the forefront of inflammation research. While other HETEs, such as 5-HETE, 12-HETE, and 20-HETE, have been extensively studied for their pro-inflammatory activities, and others like 15-HETE for their roles in inflammation resolution, the specific functions of 17(R)-HETE remain largely uncharacterized. The "R" stereochemistry at the 17th position is particularly interesting in light of the discovery of aspirin-triggered specialized pro-resolving mediators like resolvins and protectins, some of which possess a 17(R) configuration, hinting at a potential role in the resolution of inflammation.

Biosynthesis of 17(R)-HETE

The primary pathway for the formation of 17(R)-HETE is the metabolism of arachidonic acid by cytochrome P450 enzymes. This process is part of a larger metabolic network that generates a variety of oxygenated fatty acids, collectively known as eicosanoids.

Potential Role in Inflammatory Responses

Direct evidence for the role of 17(R)-HETE in inflammation is currently lacking in the scientific literature. However, by examining the functions of other HETEs and related lipid mediators, we can hypothesize potential mechanisms of action.

Pro-inflammatory Potential:

Several HETEs, such as 20-HETE, are known to be pro-inflammatory. They can activate signaling pathways like NF-κB and MAPK, leading to the production of inflammatory cytokines and the expression of adhesion molecules on endothelial cells. It is plausible that 17(R)-HETE could exert similar effects, potentially by interacting with G-protein coupled receptors (GPCRs) that recognize other HETEs.

Anti-inflammatory and Pro-resolving Potential:

Conversely, the "R" configuration at the 17th position is a hallmark of some aspirin-triggered specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA), such as aspirin-triggered resolvin D1 (AT-RvD1) which is 17(R)-hydroxy-DHA. These molecules are potent anti-inflammatory and pro-resolving agents that actively orchestrate the termination of the inflammatory response. While 17(R)-HETE is derived from arachidonic acid and not DHA, the shared stereochemistry suggests a potential, yet unexplored, role in the resolution of inflammation. Furthermore, some HETEs can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors with well-established anti-inflammatory functions.

The following diagram illustrates a hypothetical signaling pathway for 17(R)-HETE, based on the known mechanisms of other HETEs and SPMs.

Quantitative Data

Currently, there is a significant gap in the literature regarding quantitative data on the biological effects of 17(R)-HETE. To facilitate future research and allow for comparative analysis, we propose the following standardized tables for reporting such data.

Table 1: In Vitro Bioactivity of 17(R)-HETE

| Assay Type | Cell Line/Primary Cells | Parameter Measured | EC50/IC50 (nM) | Emax/Max Inhibition (%) | Reference |

| Chemotaxis | Human Neutrophils | Migration | |||

| Cytokine Release | Murine Macrophages (RAW 264.7) | TNF-α secretion | |||

| Reporter Gene | HEK293T transfected with PPARγ | Luciferase activity | |||

| Receptor Binding | Membranes from cells expressing GPR31 | [3H]-12-HETE displacement |

Table 2: In Vivo Effects of 17(R)-HETE in Animal Models of Inflammation

| Animal Model | Dose and Route of Administration | Inflammatory Marker | Fold Change vs. Control | p-value | Reference |

| Zymosan-induced peritonitis (mouse) | 100 ng, i.p. | Neutrophil infiltration | |||

| LPS-induced acute lung injury (rat) | 10 µg/kg, i.v. | BALF TNF-α levels | |||

| DSS-induced colitis (mouse) | 1 mg/kg, oral gavage | Disease Activity Index |

Experimental Protocols

To standardize and guide future research on 17(R)-HETE, we provide detailed methodologies for key experiments.

Protocol 1: In Vitro Neutrophil Chemotaxis Assay

This protocol is adapted from studies on other HETEs and is designed to assess the chemotactic potential of 17(R)-HETE.

-

Cell Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Chemotaxis Assay: Use a multi-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).

-

Treatment: Add varying concentrations of 17(R)-HETE (e.g., 0.1 nM to 1 µM) to the lower wells of the chamber. Use a known chemoattractant like LTB4 as a positive control and the vehicle (e.g., ethanol) as a negative control.

-

Cell Migration: Add isolated neutrophils to the upper wells and incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 60-90 minutes.

-

Quantification: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope.

-

Data Analysis: Plot the number of migrated cells against the concentration of 17(R)-HETE to generate a dose-response curve and calculate the EC50.

Protocol 2: Quantification of 17(R)-HETE in Biological Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 17(R)-HETE in various biological matrices, such as plasma, synovial fluid, or cell culture supernatant.

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add an internal standard (e.g., 17(R)-HETE-d8) to each sample.

-

Perform solid-phase extraction (SPE) to isolate the lipid fraction. Condition a C18 SPE cartridge with methanol (B129727) and then water. Load the sample, wash with a low percentage of organic solvent, and elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a reverse-phase C18 column. Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry (MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification. The precursor ion for 17(R)-HETE will be [M-H]⁻ at m/z 319.2. Specific product ions will need to be determined through infusion of a pure standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of authentic 17(R)-HETE.

-

Calculate the concentration of 17(R)-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Future Directions and Conclusion

The study of 17(R)-HETE is in its infancy. While its structural similarity to pro-resolving mediators is tantalizing, there is a critical lack of direct evidence defining its role in inflammation. Future research should focus on:

-

Receptor Identification: Determining if 17(R)-HETE interacts with known lipid mediator receptors (e.g., GPR31, BLT2, ALX/FPR2) or if it has a unique receptor.

-

Functional Characterization: Systematically evaluating the effects of 17(R)-HETE on various immune cells, including neutrophils, macrophages, and lymphocytes, to determine if its actions are pro-inflammatory, anti-inflammatory, or pro-resolving.

-

In Vivo Studies: Utilizing animal models of inflammation to investigate the in vivo effects of 17(R)-HETE and to measure its endogenous levels during the initiation and resolution phases of inflammation.

-

Lipidomics: Employing targeted and untargeted lipidomics to profile the production of 17(R)-HETE in various inflammatory diseases and to identify potential downstream metabolites.

References

intracellular targets of 17(R)-Hete

An In-depth Technical Guide on the Intracellular Targets of 17(R)-Hydroxyeicosatetraenoic Acid (17(R)-HETE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE), also known as 17(R)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid, is an R-enantiomer of a mono-hydroxylated derivative of arachidonic acid. As a member of the eicosanoid family of signaling molecules, 17(R)-HETE is implicated in a range of physiological and pathophysiological processes, including inflammation, cell proliferation, and cardiac function. This technical guide provides a comprehensive overview of the known and putative intracellular targets of 17(R)-HETE, presenting quantitative data where available, detailing experimental methodologies for studying these interactions, and illustrating the associated signaling pathways.

Primary Intracellular Targets of 17(R)-HETE

Current research points to three primary classes of intracellular targets for 17(R)-HETE and its closely related metabolites: G-protein coupled receptors (GPCRs), nuclear receptors, and metabolic enzymes.

G-Protein Coupled Receptor 32 (GPR32)

17(R)-HETE is a precursor to the D-series resolvins, which are specialized pro-resolving mediators (SPMs) that play a critical role in the resolution of inflammation. The orphan G-protein coupled receptor GPR32 has been identified as a receptor for several D-series resolvins, including RvD1, RvD3, and RvD5. Given this relationship, GPR32 is a key putative receptor for mediating the effects of 17(R)-HETE, either directly or through its conversion to downstream resolvins. Activation of GPR32 by its ligands generally leads to pro-resolving cellular responses, such as reduced pro-inflammatory cytokine secretion and enhanced phagocytosis by macrophages.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome proliferator-activated receptors are ligand-activated transcription factors that regulate gene expression in metabolic processes and inflammation. While direct binding studies for 17(R)-HETE with PPARγ are not extensively documented, its S-enantiomer, 17(S)-HETE, has been shown to activate PPARγ. HETEs, in general, are known to activate PPARs at higher concentrations. Activation of PPARγ typically leads to the regulation of genes involved in lipid metabolism and the suppression of inflammatory responses.

Cytochrome P450 1B1 (CYP1B1)

Recent evidence has identified the metabolic enzyme Cytochrome P450 1B1 (CYP1B1) as an intracellular target of 17-HETE enantiomers. Both 17(R)-HETE and 17(S)-HETE have been shown to allosterically activate CYP1B1 and upregulate its gene and protein expression in cardiomyocytes. This interaction can lead to cellular hypertrophy, indicating a role for 17(R)-HETE in modulating cardiac cell function through direct interaction with this enzyme.

Data Presentation: Quantitative Interactions

The following table summarizes the available quantitative data for the interaction of 17(R)-HETE and related compounds with their intracellular targets. It is important to note that direct binding affinities for 17(R)-HETE are an area of ongoing research.

| Ligand | Target | Cell Type/System | Assay Type | Quantitative Data | Reference |

| 17(R/S)-HETE | CYP1B1 | AC16 (Human Cardiomyocytes) | Gene & Protein Expression | Upregulation at 20 µM | [1] |

| 17(R/S)-HETE | CYP1B1 | Recombinant Human CYP1B1 & Rat Heart Microsomes | Enzyme Activity (EROD assay) | Allosteric activation at 10-80 nM | [1] |

| Resolvin D1 (RvD1) | GPR32 | Primary Human Macrophages | Cytokine Secretion | Inhibition of IL-1β and IL-8 at 10 nM | [2] |

| Resolvin D1 (RvD1) | GPR32 | Primary Human Macrophages | Phagocytosis Assay | Doubled phagocytic activity | [2] |

| 17S-HDHA | PPARγ | - | Reporter Gene Assay | Direct activation | [3] |

| 12(S)-HETE | GPR31 | PC3 (Human Prostate Cancer Cells) | Radioligand Binding | Kd = 4.8 nM |

Signaling Pathways

The interaction of 17(R)-HETE with its intracellular targets initiates distinct signaling cascades that mediate its biological effects.

GPR32 Signaling Pathway

Activation of GPR32 by 17(R)-HETE or its resolvin metabolites is coupled to G-proteins, leading to downstream signaling that promotes the resolution of inflammation. This includes the inhibition of pro-inflammatory transcription factors and the enhancement of cellular processes like phagocytosis.

Figure 1: GPR32 signaling pathway initiated by 17(R)-HETE.

PPARγ Signaling Pathway

Upon binding to PPARγ, 17(R)-HETE would induce a conformational change in the receptor, leading to the recruitment of co-activators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA to regulate the transcription of target genes.

Figure 2: PPARγ-mediated gene transcription pathway.

CYP1B1 Activation Pathway

17(R)-HETE acts as an allosteric activator of CYP1B1, enhancing its metabolic activity. Additionally, it upregulates the expression of the CYP1B1 gene, leading to increased protein levels. This can result in altered cellular metabolism and has been linked to cardiac hypertrophy.

Figure 3: Allosteric activation and upregulation of CYP1B1 by 17(R)-HETE.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the interaction of 17(R)-HETE with its intracellular targets.

Protocol 1: GPCR Activation - β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the GPCR upon ligand binding, a hallmark of GPCR activation.

Workflow Diagram:

Figure 4: Workflow for a β-arrestin recruitment assay.

Methodology:

-

Cell Culture: Culture a suitable host cell line (e.g., CHO-K1 or HEK293) stably co-expressing GPR32 fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

-

Cell Plating: Seed the cells into a 96- or 384-well white, clear-bottom assay plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Compound Preparation: Prepare a serial dilution of 17(R)-HETE in a suitable assay buffer. Also, prepare a positive control (e.g., Resolvin D1) and a vehicle control (e.g., DMSO).

-

Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

-

Detection: Add the chemiluminescent substrate for the reporter enzyme to each well.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment and, therefore, GPR32 activation.

Protocol 2: Nuclear Receptor Activation - PPARγ Luciferase Reporter Assay

This assay quantifies the ability of a ligand to activate PPARγ, leading to the expression of a reporter gene (luciferase).

Workflow Diagram:

Figure 5: Workflow for a PPARγ luciferase reporter assay.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HepG2) and transiently transfect with two plasmids: one containing the firefly luciferase gene under the control of a promoter with multiple PPREs, and another constitutively expressing human PPARγ.

-

Cell Plating: After transfection, plate the cells into a 96-well assay plate and allow them to recover.

-

Compound Treatment: Treat the cells with various concentrations of 17(R)-HETE, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control. Incubate for 16-24 hours to allow for gene transcription and protein expression.

-

Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add a luciferase assay reagent containing luciferin to each well.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity corresponds to the level of PPARγ transcriptional activity.

Protocol 3: Enzyme Activity - CYP1B1 Ethoxyresorufin-O-deethylase (EROD) Assay

This fluorometric assay measures the catalytic activity of CYP1B1 by quantifying the conversion of a non-fluorescent substrate (ethoxyresorufin) into a highly fluorescent product (resorufin).

Workflow Diagram:

Figure 6: Workflow for a CYP1B1 EROD assay.

Methodology:

-

Reaction Setup: In a 96-well black plate, prepare a reaction mixture containing recombinant human CYP1B1 or liver/heart microsomes, and a buffer solution.

-

Compound Addition: Add various concentrations of 17(R)-HETE to the wells to assess its effect on enzyme activity. Include a vehicle control. Pre-incubate for a short period.

-

Initiate Reaction: Start the reaction by adding the substrate, 7-ethoxyresorufin, and an NADPH-regenerating system.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time. The rate of resorufin formation is indicative of CYP1B1 activity.

-

Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each condition. Compare the velocities in the presence of 17(R)-HETE to the vehicle control to determine if it acts as an activator or inhibitor.

Conclusion

17(R)-HETE is an emerging bioactive lipid with a complex pharmacology involving multiple intracellular targets. The G-protein coupled receptor GPR32, the nuclear receptor PPARγ, and the enzyme CYP1B1 represent the most promising candidates for mediating its diverse biological effects. While direct quantitative data on the binding of 17(R)-HETE to these targets is still being elucidated, the methodologies and signaling pathways described in this guide provide a robust framework for researchers and drug development professionals to further investigate its therapeutic potential. Future studies focusing on direct ligand-receptor binding assays and the elucidation of downstream signaling events will be crucial for a complete understanding of the role of 17(R)-HETE in health and disease.

References

Methodological & Application

Application Note: Quantification of 17(R)-Hydroxyeicosatetraenoic Acid in Human Plasma by LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in lipidomics, biomarker discovery, and clinical research.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 17(R)-Hydroxyeicosatetraenoic Acid [17(R)-HETE] in human plasma. 17(R)-HETE is a cytochrome P450 (CYP450)-derived metabolite of arachidonic acid, and its quantification is crucial for understanding its role in various physiological and pathological processes.[1][2] The method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard for accurate quantification. The described protocol provides the necessary detail for implementation in a research or clinical laboratory setting, demonstrating high sensitivity, specificity, and reproducibility.

Introduction

Eicosanoids are a class of signaling lipids derived from the oxygenation of 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (AA).[3] They are synthesized via three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[4] 17(R)-HETE is a member of the hydroxyeicosatetraenoic acid (HETE) family, produced from AA by CYP450 enzymes.[1] These metabolites are implicated in a wide range of biological functions, including regulation of vascular tone, ion transport, and inflammation.

Given their low endogenous concentrations and the presence of numerous structural isomers, the accurate quantification of specific eicosanoids like 17(R)-HETE in complex biological matrices such as plasma is challenging. LC-MS/MS has become the gold standard for this type of analysis due to its superior sensitivity, specificity, and ability to distinguish between isomers when coupled with appropriate chromatographic separation. This protocol details a validated method for the reliable measurement of 17(R)-HETE in human plasma.

Signaling Pathway of 17(R)-HETE Biosynthesis

17(R)-HETE is formed from arachidonic acid, which is first released from the cell membrane's phospholipid bilayer by the action of phospholipase A2 (PLA₂). The free arachidonic acid is then metabolized by ω-hydroxylases of the cytochrome P450 enzyme family to produce 17(R)-HETE.

Experimental Protocol

Materials and Reagents

-

17(R)-HETE analytical standard (Cayman Chemical or equivalent)

-

15(S)-HETE-d8 internal standard (IS) (Cayman Chemical or equivalent)

-

LC-MS grade Methanol (B129727), Acetonitrile, Water, and Acetic Acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)

-

Human plasma collected in EDTA tubes

-

Phosphate Buffered Saline (PBS)

-

Nitrogen gas for evaporation

Sample Preparation Workflow

The sample preparation procedure involves protein precipitation followed by solid-phase extraction to isolate the analyte from the plasma matrix.

Detailed Sample Preparation Protocol

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL 15(S)-HETE-d8 in methanol).

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Meanwhile, condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Carefully transfer the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the 17(R)-HETE and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Acetic Acid). Vortex to mix.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation is performed on a C18 column, and detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode with Multiple Reaction Monitoring (MRM).

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | UPLC/UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Column Temp. | 40°C |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Vol. | 5 µL |

| Gradient | 20% B to 95% B over 8 min, hold 2 min, re-equilibrate |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Source Temp. | 450°C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |

| 17(R)-HETE | 319.2 | 219.2 (Quantifier) | 50 |

| 319.2 | 179.1 (Qualifier) | 50 | |

| 15(S)-HETE-d8 (IS) | 327.2 | 226.2 | 50 |

Note: MRM transitions are based on typical fragmentation of HETEs (cleavage alpha to the hydroxyl group and adjacent to the carboxyl group). Actual values may require optimization on the specific instrument used.

Method Performance and Quantitative Data

The method was validated for linearity, sensitivity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines. Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Table 4: Summary of Method Validation Parameters

| Parameter | Result |

| Linear Range | 10 - 5000 pg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 88% - 107% |

| Matrix Effect | Minimal (< 15%) |

| Extraction Recovery | > 85% |

Note: The values presented are representative of typical performance for HETE assays and should be established independently in the user's laboratory.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 17(R)-HETE in human plasma using LC-MS/MS. The method demonstrates excellent sensitivity, specificity, and reproducibility, making it suitable for high-throughput analysis in clinical research and drug development settings. The combination of a robust sample preparation technique and the analytical power of tandem mass spectrometry allows for the reliable measurement of this important lipid mediator.

References

- 1. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P-450 metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Chiral Separation of 17-HETE Enantiomers by HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-Hydroxyeicosatetraenoic acid (17-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes.[1] It exists as two enantiomers, 17(R)-HETE and 17(S)-HETE. These enantiomers can exhibit distinct biological activities, making their individual analysis crucial for understanding their physiological and pathological roles. For instance, 17-HETE enantiomers have been shown to act as autocrine mediators that enantioselectively induce cardiac hypertrophy through the activation of CYP1B1.[2] Therefore, a robust and reliable method for separating and quantifying these enantiomers is essential for research in areas such as cardiovascular disease, inflammation, and cancer.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for resolving enantiomers.[3] This application note provides a detailed protocol for the chiral separation of 17-HETE enantiomers using HPLC, suitable for analytical and semi-preparative applications.

Experimental Protocol

This protocol outlines a normal-phase HPLC method for the direct separation of 17-HETE enantiomers. Direct separation on a chiral stationary phase is a common and effective approach.[4]

Materials and Reagents

-

17(R)-HETE and 17(S)-HETE analytical standards

-

Racemic 17-HETE mixture

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (B130326) (IPA)

-

Glacial Acetic Acid (or Trifluoroacetic Acid - TFA)

-

Sample solvent: Hexane (B92381)/Isopropanol (90:10, v/v)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Mass Spectrometry (MS) detector.

-

Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® AD-H or a similar amylose-based column, is recommended. These phases are highly effective for separating a wide range of chiral compounds.[5]

-

Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (e.g., 95:5:0.1, v/v/v). The ratio of hexane to isopropanol may require optimization to achieve baseline separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detection: UV detection at 235 nm (for the conjugated diene system in HETEs) or by HPLC-MS/MS for higher sensitivity and specificity.

Sample Preparation

-

Standard Preparation: Prepare individual stock solutions of 17(R)-HETE and 17(S)-HETE in ethanol (B145695) or methanol. Prepare a racemic working standard by mixing equal amounts of the individual enantiomer solutions and diluting with the sample solvent.

-

Biological Sample Extraction (General Guideline):

-

Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate lipids from the biological matrix (e.g., plasma, cell culture media).

-

Acidify the sample to pH ~3.5 before extraction to ensure the carboxylic acid group of 17-HETE is protonated.

-